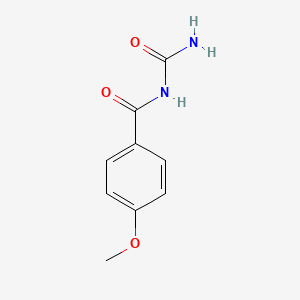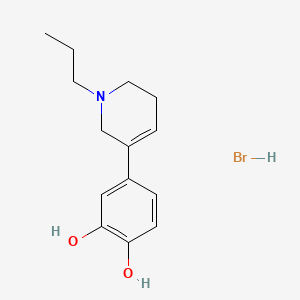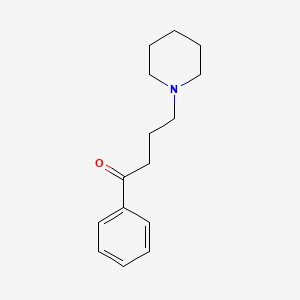
(R)-4-(1-Hydroxyallyl)phenol
概要
説明
(R)-4-(1-Hydroxyallyl)phenol: is an organic compound with the molecular formula C9H10O2. It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, along with a propenyl group. This compound is known for its aromatic properties and is commonly found in various essential oils and natural products.
準備方法
Synthetic Routes and Reaction Conditions: (R)-4-(1-Hydroxyallyl)phenol can be synthesized through several methods. One common approach involves the reaction of eugenol with an oxidizing agent to introduce the hydroxyl group at the propenyl position. Another method includes the use of nucleophilic aromatic substitution reactions where a suitable phenol derivative is reacted with a propenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.
化学反応の分析
Types of Reactions: (R)-4-(1-Hydroxyallyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
科学的研究の応用
(R)-4-(1-Hydroxyallyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the formulation of fragrances, flavors, and preservatives.
作用機序
The mechanism of action of (R)-4-(1-Hydroxyallyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its use in dentistry and as a flavoring agent.
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, used in the fragrance industry.
Coniferyl Alcohol: 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol, a precursor in lignin biosynthesis.
Uniqueness: (R)-4-(1-Hydroxyallyl)phenol is unique due to its specific hydroxyl and propenyl substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
4-(1-hydroxyprop-2-enyl)phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2 |
InChIキー |
UGNPXYBKDPBTAZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=C(C=C1)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8753639.png)
